An In-Depth Technical Guide to 3-Bromo-5-hydroxybenzoyl Chloride: A Bifunctional Building Block for Advanced Synthesis
An In-Depth Technical Guide to 3-Bromo-5-hydroxybenzoyl Chloride: A Bifunctional Building Block for Advanced Synthesis
This guide provides a comprehensive technical overview of 3-Bromo-5-hydroxybenzoyl chloride (CAS No. 1261672-71-2), a valuable bifunctional reagent for researchers in drug discovery, medicinal chemistry, and materials science. Its structure, featuring a reactive acyl chloride and a nucleophilic hydroxyl group on a brominated aromatic scaffold, presents both unique synthetic opportunities and specific challenges. This document delves into its physicochemical properties, synthesis strategies, core reactivity, and critical safety protocols, offering field-proven insights to unlock its full potential.
Core Characteristics and Physicochemical Properties
3-Bromo-5-hydroxybenzoyl chloride is a substituted aromatic acyl chloride. The bromine atom serves as a useful synthetic handle for cross-coupling reactions and can influence the pharmacokinetic properties of a final compound. The hydroxyl and acyl chloride groups provide orthogonal points for covalent modification, making it an ideal scaffold or linker molecule in the design of complex chemical entities.
Table 1: Physicochemical Properties of 3-Bromo-5-hydroxybenzoyl Chloride and Its Precursor
| Property | 3-Bromo-5-hydroxybenzoyl chloride | 3-Bromo-5-hydroxybenzoic acid (Precursor) |
|---|---|---|
| CAS Number | 1261672-71-2[1] | 140472-69-1[2][3][4] |
| Molecular Formula | C₇H₄BrClO₂[1] | C₇H₅BrO₃[2][3][5] |
| Molecular Weight | 235.46 g/mol [1] | 217.02 g/mol [2][3][5] |
| Appearance | Not publicly available (predicted to be a solid) | Cream to pale yellow powder[5] |
| Melting Point | Not publicly available | 237-241 °C[2][3] |
| Boiling Point | Not publicly available | Not applicable |
| Purity | ≥ 98% (Commercially available)[1] | ≥ 97% (Commercially available)[3] |
Synthesis of 3-Bromo-5-hydroxybenzoyl Chloride: Protocols and Strategic Considerations
The most direct and common method for preparing an acyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] This transformation is a cornerstone of organic synthesis, converting a relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, ready for subsequent nucleophilic attack.
Direct Synthesis Protocol (Unprotected Phenol)
This protocol describes the theoretical direct conversion. However, its practical application is challenging due to the presence of the free phenolic hydroxyl group, as discussed in Section 2.2.
Objective: To synthesize 3-Bromo-5-hydroxybenzoyl chloride from 3-Bromo-5-hydroxybenzoic acid.
Materials:
-
3-Bromo-5-hydroxybenzoic acid (CAS: 140472-69-1)
-
Thionyl chloride (SOCl₂), excess (e.g., 2-3 equivalents)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Anhydrous N,N-dimethylformamide (DMF), catalytic amount (optional)
-
Dry glassware, reflux condenser with drying tube, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Reaction Setup: Assemble thoroughly oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). To a round-bottom flask, add 3-Bromo-5-hydroxybenzoic acid (1.0 eq).
-
Solvent and Reagent Addition: Add an anhydrous solvent like toluene, or conduct the reaction neat. Add an excess of thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[7]
-
Reaction Execution: Gently heat the mixture to reflux (approx. 79°C for neat SOCl₂).[8] Monitor the reaction by observing the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with a dry, inert solvent like toluene can help remove the last traces of SOCl₂.
-
Product Isolation: The resulting crude 3-Bromo-5-hydroxybenzoyl chloride should be used immediately in the next synthetic step without purification due to its high reactivity and moisture sensitivity.
Caption: Direct synthesis of 3-Bromo-5-hydroxybenzoyl chloride.
Expertise & Causality: The Challenge of the Free Phenol
The direct synthesis protocol is complicated by the phenolic -OH group. Phenols are nucleophilic and can react with electrophilic reagents like thionyl chloride.[9] This leads to several potential side reactions:
-
Formation of Sulfite Esters: The hydroxyl group can react with SOCl₂ to form an aryl chlorosulfite, which can lead to undesired byproducts or polymerization.
-
Decomposition: Hydroxybenzoyl chlorides are known to be unstable, especially at the elevated temperatures often required for chlorination.[10]
For these reasons, a more robust and higher-yielding synthesis often necessitates the use of a protecting group for the phenolic hydroxyl.[1][6][11] This strategy involves temporarily masking the -OH group, performing the chlorination, and then removing the protecting group at a later stage.
Protected Synthesis Strategy Workflow
A common protection strategy for phenols is the formation of an ether (e.g., methyl or benzyl ether) or an ester (e.g., acetate).[1][6] An acetate protecting group is often advantageous as it can be readily installed and later removed under mild conditions.
Caption: Workflow for synthesis using a phenol protection strategy.
This multi-step, self-validating system ensures that the desired transformation occurs cleanly at the carboxylic acid without interference from the phenol, leading to a purer intermediate and a higher overall yield of the final target molecule.
Core Reactivity and Applications in Drug Development
The synthetic utility of 3-Bromo-5-hydroxybenzoyl chloride stems from the high electrophilicity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution , a two-step addition-elimination mechanism, with a wide range of nucleophiles.[12][13]
Caption: General mechanism for nucleophilic acyl substitution.
Key Transformations
-
Reaction with Alcohols/Phenols (Esterification): In the presence of a non-nucleophilic base (like pyridine) to sequester the HCl byproduct, it reacts with alcohols or other phenols to form esters. This is a highly efficient method for creating ester linkages in complex molecules.[14]
-
Reaction with Amines (Amidation): It reacts rapidly with primary and secondary amines to form stable amide bonds. This is one of the most common and robust bond-forming reactions in medicinal chemistry, used to link molecular fragments.
-
Hydrolysis: The compound reacts vigorously with water to hydrolyze back to the parent carboxylic acid, 3-Bromo-5-hydroxybenzoic acid, releasing corrosive hydrogen chloride gas.[13] This highlights the critical need for anhydrous (dry) conditions during its synthesis and use.
Applications in Research and Drug Development
While specific examples citing 3-Bromo-5-hydroxybenzoyl chloride are not prevalent in public literature, its value as a building block can be inferred from the applications of its precursor and related structures.
-
Scaffold for Biologically Active Molecules: The parent compound, 3-Bromo-5-hydroxybenzoic acid, is recognized as a key intermediate for pharmaceuticals and agrochemicals, particularly for creating anti-inflammatory and antibacterial agents.[5] The acyl chloride is the activated form of this scaffold, enabling its direct incorporation into drug candidates.
-
Linker Chemistry: Its bifunctional nature allows it to act as a linker, connecting two different molecular fragments via ester or amide bonds at the acyl chloride position and potentially ether or other linkages at the hydroxyl group.
-
Fragment-Based Drug Discovery (FBDD): This molecule represents a well-defined chemical fragment. The bromine atom provides a vector for further elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid exploration of chemical space around the core.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 3-Bromo-5-hydroxybenzoyl chloride is not widely available. However, based on the known reactivity of acyl chlorides and the toxicology of its precursor, a comprehensive hazard assessment can be made.[15][16]
Table 2: Hazard Profile and Safety Recommendations
| Hazard Category | Expected Hazard | Rationale and Handling Precautions |
|---|---|---|
| Acute Toxicity | Toxic if swallowed. | The precursor, 3-Bromo-5-hydroxybenzoic acid, is classified as Acute Toxicity 3 (Oral).[3] Avoid ingestion. In case of ingestion, do not induce vomiting and seek immediate medical attention. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Acyl chlorides are corrosive. They react with moisture on the skin to produce HCl.[15][16] Always handle in a certified fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield. |
| Reactivity | Reacts violently with water. | The reaction with water, alcohols, and other protic solvents is exothermic and releases toxic HCl gas.[13] All reactions must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere. |
| Respiratory Hazard | May cause respiratory irritation. | Inhalation of vapors or the HCl gas produced upon hydrolysis can cause severe irritation to the respiratory tract. All handling must occur in a well-ventilated fume hood. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. The container should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
Disposal: Do not dispose of by pouring down the drain. Unused material should be quenched carefully and slowly by adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base. The neutralized solution can then be disposed of as chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-5-hydroxybenzoyl chloride is a highly reactive and versatile bifunctional building block with significant potential in advanced organic synthesis. While its direct synthesis is complicated by the presence of a phenolic hydroxyl group, this challenge can be overcome through a robust protection-deprotection strategy. Its ability to undergo clean and efficient nucleophilic acyl substitution reactions makes it an invaluable tool for medicinal chemists and materials scientists aiming to construct complex molecular architectures. A thorough understanding of its reactivity and stringent adherence to safety protocols are paramount to successfully leveraging this potent synthetic intermediate.
References
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Organic Chemistry Portal. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved March 13, 2026, from [Link]
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Ghorai, M. K., & Kumar, A. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(13), 7344–7411. [Link]
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